molecular formula C15H16ClN5O2 B11213046 1-(4-chlorophenyl)-N-(2,2-dimethoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine

1-(4-chlorophenyl)-N-(2,2-dimethoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11213046
M. Wt: 333.77 g/mol
InChI Key: KSBQLGSNGOQNHJ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a 4-chlorophenyl group and a 2,2-dimethoxyethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps. One common method includes the following steps:

    Preparation of ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.

    Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This step involves adding formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.

    Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: The intermediate is then converted to 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

    Formation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Finally, the compound is converted to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and minimize by-products and waste. The steps mentioned above can be scaled up for industrial production, ensuring that the reaction conditions are optimized for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can result in a wide range of products depending on the nucleophile used.

Scientific Research Applications

1-(4-chlorophenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-2,5-dimethylpyrrole: This compound shares the 4-chlorophenyl group but has a different core structure.

    1-(4-chlorophenyl)-3-(2,5-dichlorophenyl)urea: This compound also contains the 4-chlorophenyl group but has a urea core.

Uniqueness

1-(4-chlorophenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its pyrazolo[3,4-d]pyrimidine core, which imparts specific chemical and biological properties that are distinct from other similar compounds .

Properties

Molecular Formula

C15H16ClN5O2

Molecular Weight

333.77 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(2,2-dimethoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C15H16ClN5O2/c1-22-13(23-2)8-17-14-12-7-20-21(15(12)19-9-18-14)11-5-3-10(16)4-6-11/h3-7,9,13H,8H2,1-2H3,(H,17,18,19)

InChI Key

KSBQLGSNGOQNHJ-UHFFFAOYSA-N

Canonical SMILES

COC(CNC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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